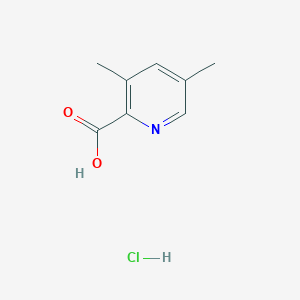![molecular formula C11H11N5OS B2994692 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797874-67-9](/img/structure/B2994692.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a synthetic organic molecule belonging to a class of heterocyclic compounds. This compound combines a pyrido[4,3-d]pyrimidine moiety with a thiadiazole group, creating a structure with potentially unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthetic procedures:
Synthesis of the Pyrido[4,3-d]pyrimidine Core: : Starting materials such as dihydropyridine and cyanoguanidine can be subjected to cyclization reactions under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core.
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized via the reaction of hydrazine derivatives with carbon disulfide followed by oxidation.
Coupling of Fragments: : The final step often involves coupling the pyrido[4,3-d]pyrimidine core with the thiadiazole ring through a methylene linker. Reagents like alkylating agents and appropriate bases facilitate this coupling under controlled conditions.
Industrial Production Methods
Industrial production of this compound may follow similar routes but optimized for large-scale synthesis:
High-Yield Reactions: : Methods that maximize yields and minimize side reactions.
Cost-Effective Reagents: : Use of readily available and cost-effective reagents.
Efficient Purification: : Techniques like recrystallization, column chromatography, and distillation are employed to purify the compound.
化学反应分析
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Oxidative transformations using reagents such as hydrogen peroxide or chromium trioxide.
Reduction: : Reductive processes involving agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.
Conditions: : Temperature control, inert atmosphere (e.g., nitrogen or argon), and controlled pH environments are crucial.
Major Products
Oxidative Products: : Higher oxidation state derivatives, such as N-oxides.
Reductive Products: : Corresponding alcohols or amines from carbonyl or nitro group reductions.
Substitution Products: : Functionalized derivatives with various substituents at the aromatic or heterocyclic rings.
科学研究应用
Chemistry
Synthetic Building Block: : Utilized in the synthesis of more complex heterocyclic compounds.
Catalysts: : Potential use as a ligand in metal-catalyzed reactions.
Biology
Pharmacological Research: : Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
Drug Development: : Potential precursor in the synthesis of therapeutic agents targeting specific molecular pathways involved in diseases.
Industry
Material Science: : Application in the development of novel materials with specific electronic or optical properties.
Agriculture: : Investigated for use in the synthesis of agrochemicals with potential pesticide or herbicide activity.
作用机制
The mechanism by which this compound exerts its effects can involve several pathways:
Molecular Targets: : It can interact with enzymes, receptors, or DNA, altering biological functions.
Pathways Involved: : Potential involvement in pathways related to inflammation, oxidative stress, or cellular signaling.
相似化合物的比较
Similar Compounds
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-4-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1,2,3-thiadiazol-5-yl)methanone
(7,8-Dihydroquinazolin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
Structural Variation: : The position and nature of the substituents on the thiadiazole ring significantly influence the compound's reactivity and biological activity.
Enhanced Reactivity: : Certain structural configurations may exhibit higher reactivity or selectivity in chemical reactions.
Specific Biological Activities: : Unique interactions with molecular targets may lead to distinctive pharmacological profiles.
This article provides an overview of the compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone," covering its synthesis, chemical reactivity, applications, and comparisons. This understanding can drive further research and applications in various scientific fields.
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c1-7-10(18-15-14-7)11(17)16-3-2-9-8(5-16)4-12-6-13-9/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHFICZJPVKJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2994610.png)

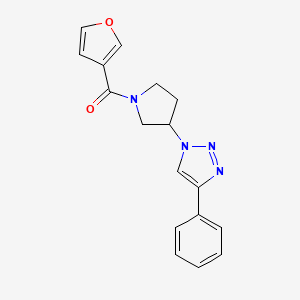

![(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B2994616.png)
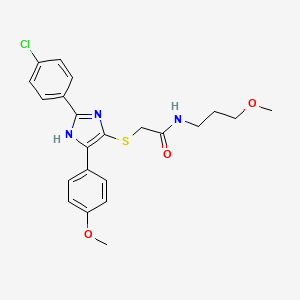
![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide](/img/structure/B2994620.png)
![2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2994621.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2994625.png)
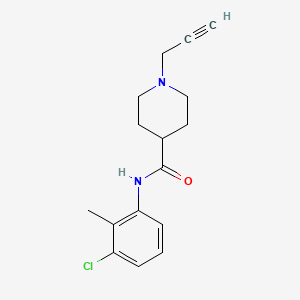
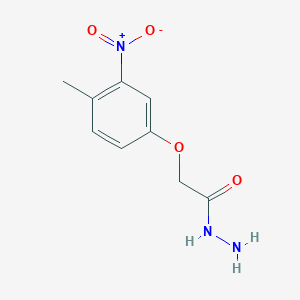
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
